molecular formula C19H20BrN5O3 B2726971 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-68-2

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2726971
CAS RN: 899940-68-2
M. Wt: 446.305
InChI Key: XSXVQNHEZOVURZ-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives are pivotal in the synthesis of pharmaceuticals and agrochemicals due to their unique structural and chemical properties. For instance, the synthesis of triazole derivatives through the condensation reactions, cyclization, and substitution has been extensively explored for creating compounds with potential anticancer, antimicrobial, and other therapeutic activities (O. Bekircan et al., 2008; H. Bektaş et al., 2007). These synthetic strategies could be relevant for designing and synthesizing analogs of the queried compound, leveraging triazole's ability to act as a scaffold for developing new therapeutic agents.

Anticancer and Antimicrobial Applications

The structural motif of triazoles, akin to that in the specified compound, shows promise in anticancer and antimicrobial research. Triazole derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents (Ashraf S. Hassan et al., 2014). Additionally, the antimicrobial activities of new 1,2,4-triazole derivatives highlight the role of triazole compounds in combating bacterial and fungal infections, suggesting that similar structural analogs could possess significant biological activities (S. Ferrini et al., 2015).

Material Science and Other Applications

In materials science, the functionalization of polymers and surfaces with triazole derivatives facilitates the development of novel materials with enhanced properties. The versatility of triazole chemistry, including click reactions, offers a pathway for creating functional materials that could be useful in a wide range of applications, from biomedical engineering to electronics (P. J. I. Veld et al., 1992).

properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-27-15-6-4-3-5-12(15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)7-8-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVQNHEZOVURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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